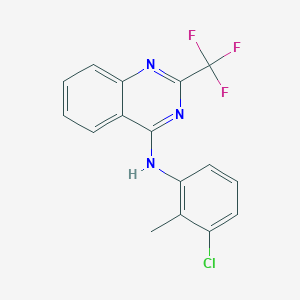

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinamines are a class of compounds known for their wide range of biological activities. The specific compound is part of this family, featuring a trifluoromethyl group and a chloro-methylphenyl substituent which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multi-step reactions starting from readily available precursors. For instance, a method to synthesize quinazoline compounds involved substitution with phenylamine, followed by nucleophilic substitution reactions and reduction reactions, with optimization of the synthetic pathway to improve yield and purity (Ouyang et al., 2016).

Molecular Structure Analysis

Studies on similar compounds have employed spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography to elucidate their molecular structures. Density Functional Theory (DFT) calculations have also been used to optimize molecular structures and predict properties such as molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2022).

科学的研究の応用

Rhenium and Technetium Complexes Bearing Quinazoline Derivatives

Research on quinazoline derivatives, including those similar to N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has shown progress in developing a biomarker for EGFR-TK imaging using rhenium and technetium complexes. These derivatives have been labeled with technetium-99m using mixed-ligand systems, showing potential in inhibiting EGFR autophosphorylation and A431 cell growth, which could be significant in cancer research and diagnostics (Fernandes et al., 2008).

Synthesis of Quinazolinocarboline Alkaloids

Quinazolinamine derivatives have been utilized in the synthesis of quinazolinocarboline alkaloids like rutaecarpine, hortiacine, euxylophoricine A, and euxylophoricine D. These compounds are formed through reactions involving methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates and tryptamine, demonstrating the chemical versatility of quinazolinamine structures in synthesizing complex alkaloids (Mohanta & Kim, 2002).

Synthesis of [11C]Gefitinib for Imaging EGFR Tyrosine Kinase

A derivative of quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, has been synthesized for use in positron emission tomography (PET) imaging. This compound, known as [11C]gefitinib, is a high-affinity inhibitor of EGFR-TK, indicating the potential of quinazolinamine derivatives in diagnostic imaging for cancer research (Holt et al., 2006).

Antimalarial Effects of Quinazolinediamines

N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which are structurally similar to this compound, have been synthesized and evaluated for their antimalarial properties. The research indicates general antimalarial activity among these derivatives, highlighting the potential of quinazolinamine compounds in developing antimalarial drugs (Elslager et al., 1981).

Novel H1-Antihistaminic Agents

Quinazolinamine derivatives have been investigated for their potential as H1-antihistaminic agents. For instance, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones synthesized from quinazolinamines have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergic reactions (Alagarsamy et al., 2007).

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c1-9-11(17)6-4-8-12(9)21-14-10-5-2-3-7-13(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEPAFOXJIQHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)